molecular formula C15H12ClN3O5 B5834849 N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide

N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide

Cat. No.: B5834849
M. Wt: 349.72 g/mol
InChI Key: KIFAIRPZNRZWIV-UHFFFAOYSA-N
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Description

N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide, also known as CNB-001, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to protect against neurological damage caused by various insults. In

Scientific Research Applications

N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including traumatic brain injury, stroke, and neurodegenerative diseases. In animal models, this compound has been shown to reduce neuronal damage and improve cognitive function. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, further supporting its potential therapeutic use in neurological disorders.

Mechanism of Action

The mechanism of action of N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in neuronal survival and function. Specifically, this compound has been shown to activate the Akt/GSK-3β pathway, which promotes cell survival and inhibits apoptosis. Additionally, this compound has been found to inhibit the c-Jun N-terminal kinase (JNK) pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
In animal models, this compound has been shown to have a variety of biochemical and physiological effects. Specifically, this compound has been found to reduce oxidative stress, inhibit inflammation, and promote neuronal survival. Additionally, this compound has been shown to improve cognitive function and reduce neurological deficits in animal models of traumatic brain injury and stroke.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide in lab experiments is its ability to protect against neurological damage caused by various insults. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may be useful in studying these pathways in various disease models. However, one limitation of using this compound in lab experiments is its limited solubility, which may make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for the study of N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide. One potential area of research is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of more effective formulations of this compound may enhance its therapeutic potential in various disease models.

Synthesis Methods

The synthesis of N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-nitrobenzenecarboximidamide in the presence of a coupling agent. The resulting compound is then purified through recrystallization. The purity and identity of the compound are confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 5-chloro-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5/c1-23-13-7-4-10(16)8-12(13)15(20)24-18-14(17)9-2-5-11(6-3-9)19(21)22/h2-8H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFAIRPZNRZWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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